diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Furan-2-yl Group: The furan-2-yl group can be introduced through a Heck coupling reaction, where a furan-2-yl halide reacts with an alkene in the presence of a palladium catalyst.
Carbamothioylation: The carbamothioyl group can be introduced by reacting the intermediate with thiourea under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid groups with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides and furans.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur at the thiophene and furan rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene and furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. If used in materials science, its electronic properties would be of primary interest.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate
- Diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamoylamino]-3-methylthiophene-2,4-dicarboxylate
Uniqueness
The presence of the carbamothioyl group in diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate distinguishes it from similar compounds, potentially offering unique reactivity and biological activity.
Properties
IUPAC Name |
diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c1-4-25-17(23)14-11(3)15(18(24)26-5-2)29-16(14)21-19(28)20-13(22)9-8-12-7-6-10-27-12/h6-10H,4-5H2,1-3H3,(H2,20,21,22,28)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNQGABRPSHYQI-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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